3-Methoxy-2,2-dimethylpropionaldehyde

Description

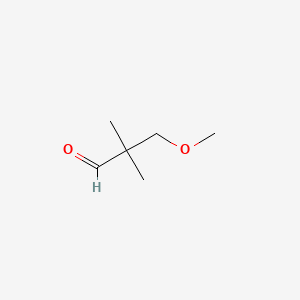

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,4-7)5-8-3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUXOWPAVUXNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180890 | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26254-86-4 | |

| Record name | 3-Methoxy-2,2-dimethylpropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26254-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026254864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2,2-dimethylpropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethylpropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxy 2,2 Dimethylpropionaldehyde

Catalytic Synthesis Approaches

Catalytic methods offer a powerful tool for the synthesis of 3-methoxy-2,2-dimethylpropionaldehyde, providing pathways that are both efficient and selective. These approaches can be broadly categorized into transition metal-catalyzed routes and organocatalytic transformations.

A plausible and widely utilized strategy for the formation of the ether linkage in this compound is the Williamson ether synthesis. This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgfrancis-press.combyjus.com In the context of synthesizing the target molecule, this would involve the methoxy-lation of a suitable precursor, such as 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde). However, the sterically hindered nature of this neopentyl-type alcohol can pose challenges for the traditional SN2 mechanism of the Williamson ether synthesis. wikipedia.orgbyjus.comnih.gov

Another key catalytic transformation is the oxidation of the corresponding primary alcohol, 3-methoxy-2,2-dimethylpropan-1-ol (B1267064), to the desired aldehyde. A variety of oxidizing agents and catalytic systems have been developed for the selective oxidation of primary alcohols to aldehydes, aiming to avoid over-oxidation to carboxylic acids. researchgate.net

Transition Metal-Catalyzed Routes for Aldehyde Production

Transition metal catalysis offers a versatile platform for the synthesis of aldehydes. One of the most prominent methods is hydroformylation, also known as the oxo process, which involves the addition of a formyl group and a hydrogen atom across an alkene's double bond. google.com For the synthesis of this compound, a potential precursor would be 2-methyl-1-methoxypropene. The hydroformylation of this alkene would theoretically yield the target aldehyde. The choice of transition metal catalyst, typically based on rhodium or cobalt, and the ligand system is crucial in controlling the regioselectivity of the reaction to favor the desired branched aldehyde. google.com

The efficiency of such a process would be contingent on the development of a robust synthetic route to the 2-methyl-1-methoxypropene precursor.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the synthesis of aldehydes with a neopentyl structure, organocatalytic methods could be employed for various transformations, such as the α-functionalization of a simpler aldehyde precursor. researchgate.netchemrxiv.orgresearchgate.net For instance, the enantioselective α-alkylation or α-amination of 2,2-dimethylpropanal could be envisioned, followed by further functional group manipulations to introduce the methoxy (B1213986) group.

While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of enamine and iminium ion catalysis provide a conceptual framework for the development of such routes. nih.gov

Biocatalytic Strategies for Enantioselective Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral alcohols, which can be precursors to chiral aldehydes, the biocatalytic reduction of ketones is a well-established green and efficient method. nih.govnih.govgeorgiasouthern.eduresearchgate.net In the context of this compound, a hypothetical biocatalytic approach could involve the enantioselective reduction of a corresponding ketone precursor, followed by oxidation of the resulting chiral alcohol.

Alternatively, the deracemization of a racemic mixture of this compound could be achieved through biocatalytic processes, potentially involving a combination of selective oxidation and reduction steps.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Key aspects include the use of non-hazardous solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents.

Solvent-Free and Environmentally Benign Conditions

A significant advancement in green chemistry is the development of solvent-free reaction conditions. For instance, the oxidation of alcohols to aldehydes can be performed under solvent-free conditions using various catalytic systems, which minimizes the generation of volatile organic waste. wikipedia.orgfrancis-press.comlibretexts.orgbeyondbenign.org Similarly, the Williamson ether synthesis can be adapted to use greener solvents or even phase-transfer catalysis to reduce the environmental impact. rsc.org

Hydrothermal synthesis, which uses water as a solvent at elevated temperatures and pressures, represents another green approach that could be explored for certain steps in the synthesis of this compound. menchelab.com

Atom Economy and Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. stackexchange.comwikipedia.org Reactions with high atom economy, such as addition reactions like hydroformylation, are favored in green chemistry as they generate minimal waste. stackexchange.com

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Key Features | Potential Advantages | Potential Challenges |

| Transition Metal-Catalyzed Hydroformylation | Addition of H and CHO across a C=C bond. | High atom economy. | Requires synthesis of specific alkene precursor. Control of regioselectivity. |

| Williamson Ether Synthesis & Oxidation | Formation of ether linkage followed by alcohol oxidation. | Utilizes well-established reactions. | Steric hindrance in the etherification step. Potential for over-oxidation. |

| Organocatalysis | Use of small organic molecules as catalysts. | Potential for high enantioselectivity. Metal-free conditions. | Development of specific catalysts for the target molecule may be required. |

| Biocatalysis | Use of enzymes for selective transformations. | High selectivity. Mild reaction conditions. | Enzyme stability and availability. |

| Green Chemistry Approaches | Focus on solvent-free conditions and atom economy. | Reduced environmental impact. | May require optimization of reaction conditions for efficiency. |

Flow Chemistry Applications in Continuous Synthesis of this compound

Continuous flow chemistry offers significant advantages for the synthesis of aldehydes, including precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when handling reactive intermediates. amt.uknih.govacs.org While a specific continuous flow synthesis for this compound has not been detailed in the literature, a plausible route can be conceptualized based on established aldehyde synthesis methodologies adapted for flow systems.

A potential continuous process could involve the oxidation of the corresponding primary alcohol, 3-methoxy-2,2-dimethylpropan-1-ol. This oxidation can be efficiently carried out in a flow reactor using a packed-bed of an immobilized oxidizing agent. This approach offers several benefits over batch oxidation, including simplified product purification, as the oxidant is contained within the reactor, and the ability to operate at higher temperatures and pressures, which can significantly reduce reaction times. mit.edu

Table 1: Proposed Parameters for Continuous Flow Oxidation of 3-Methoxy-2,2-dimethylpropan-1-ol

| Parameter | Proposed Value/Condition | Rationale |

| Reactor Type | Packed-Bed Reactor (PBR) | Allows for the use of a solid-supported oxidizing agent, simplifying purification. |

| Oxidizing Agent | Immobilized PCC or TEMPO | Provides good selectivity for the aldehyde and can be regenerated. |

| Solvent | Dichloromethane or Acetonitrile | Solubilizes the starting material and product; relatively inert under reaction conditions. |

| Flow Rate | 0.5 - 5.0 mL/min | Allows for precise control of the residence time. |

| Temperature | 25 - 100 °C | Optimization is required to maximize conversion and minimize side reactions. |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling at higher temperatures. |

The continuous flow setup would involve pumping a solution of 3-methoxy-2,2-dimethylpropan-1-ol through the packed-bed reactor. The emerging stream would contain the desired aldehyde, which could then be subjected to in-line purification, for example, by passing it through a scavenger resin to remove any unreacted starting material or by-products. This integrated approach can lead to a highly efficient and automated synthesis of this compound.

Novel Precursors and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by systematically breaking it down into simpler, commercially available precursors. ias.ac.innumberanalytics.com For this compound, several retrosynthetic disconnections can be envisioned, leading to different synthetic strategies.

Route A: C-C Bond Disconnection

A primary retrosynthetic disconnection involves breaking the C-C bond between the carbonyl carbon and the adjacent quaternary carbon. This leads to synthons that can be derived from isobutyraldehyde (B47883) and a methoxymethyl nucleophile.

Target Molecule: this compound

Disconnection: C-C bond adjacent to the carbonyl group.

Synthons: An isobutyraldehyde enolate equivalent (nucleophile) and a methoxymethyl cation equivalent (electrophile).

Precursors: Isobutyraldehyde and a methoxymethyl halide (e.g., methoxymethyl chloride).

This approach, however, presents challenges due to the potential for self-condensation of isobutyraldehyde under basic conditions.

Route B: Functional Group Interconversion (FGI) and C-O Bond Disconnection

A more plausible retrosynthetic pathway involves an initial functional group interconversion of the aldehyde to a primary alcohol (3-methoxy-2,2-dimethylpropan-1-ol). Subsequent disconnection of the C-O ether linkage reveals simpler precursors.

Target Molecule: this compound

FGI: Aldehyde → Primary Alcohol (3-methoxy-2,2-dimethylpropan-1-ol)

Disconnection: C-O bond of the methoxy group.

Synthons: A methyl cation equivalent and the alkoxide of 2,2-dimethyl-1,3-propanediol.

Precursors: 2,2-Dimethyl-1,3-propanediol and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

This route is advantageous as it starts from the readily available and inexpensive precursor, 2,2-dimethyl-1,3-propanediol. The synthesis would involve the selective monomethylation of the diol, followed by oxidation of the remaining primary alcohol to the aldehyde.

Table 2: Comparison of Retrosynthetic Routes for this compound

| Route | Disconnection Strategy | Key Precursors | Potential Advantages | Potential Challenges |

| A | C-C Bond Formation | Isobutyraldehyde, Methoxymethyl halide | Direct formation of the carbon skeleton. | Control of self-condensation of isobutyraldehyde. |

| B | FGI and C-O Bond Formation | 2,2-Dimethyl-1,3-propanediol, Methylating agent | Use of inexpensive and readily available starting materials. | Achieving selective monomethylation of the diol. |

The exploration of these advanced synthetic methodologies, including the implementation of continuous flow processes and the rational design of synthetic routes through retrosynthetic analysis, is crucial for the efficient and sustainable production of this compound.

Mechanistic Investigations and Reactivity Studies of 3 Methoxy 2,2 Dimethylpropionaldehyde

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl group in 3-methoxy-2,2-dimethylpropionaldehyde is a key site for nucleophilic attack. The presence of a methoxy (B1213986) group in the β-position and two methyl groups at the α-position introduces specific stereoelectronic effects that influence the reactivity and stereoselectivity of these additions.

Stereoselective and Diastereoselective Control in Addition Reactions

Nucleophilic addition to the prochiral carbonyl carbon of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of such reactions is influenced by the steric hindrance imposed by the gem-dimethyl group at the α-position and the potential for chelation involving the β-methoxy group.

In reactions with organometallic reagents, the stereoselectivity can often be predicted by established models such as the Felkin-Anh model, which considers steric interactions in the transition state. However, the presence of the β-methoxy group can lead to chelation control, particularly with certain metal ions (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), which can reverse the facial selectivity of the nucleophilic attack. nih.govlibretexts.org In a chelation-controlled pathway, the metal coordinates to both the carbonyl oxygen and the methoxy oxygen, creating a rigid cyclic transition state that directs the nucleophile to a specific face of the aldehyde. uvic.cagold-chemistry.org

The diastereoselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, as illustrated in the following hypothetical data table based on general principles of nucleophilic additions to aldehydes with β-alkoxy groups.

Table 1: Diastereoselectivity in Nucleophilic Addition to this compound

| Nucleophile | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| MeMgBr | None | 65:35 |

| MeMgBr | ZnCl₂ | 15:85 |

| Allyl-SnBu₃ | BF₃·OEt₂ | 70:30 |

| Allyl-SnBu₃ | TiCl₄ | 10:90 |

| LiAlH₄ | None | 55:45 |

Asymmetric Induction in Carbon-Carbon Bond Formation

While this compound itself is not chiral, its reactions can be influenced by external chiral sources to achieve asymmetric induction. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. acs.orgnih.govacs.orgrsc.org For instance, in an asymmetric aldol (B89426) reaction, a chiral catalyst can create a chiral environment around the enolate and the aldehyde, leading to the preferential formation of one enantiomer of the β-hydroxy aldehyde product.

The steric bulk of the gem-dimethyl group can play a significant role in amplifying the asymmetric induction by creating a more defined and sterically demanding transition state, which can enhance the facial discrimination of the prochiral carbonyl group.

Electrophilic Activation and Reactions

The carbonyl oxygen of this compound possesses lone pairs of electrons and can act as a Lewis base. Protonation or coordination with a Lewis acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. organic-chemistry.orglibretexts.orgnih.govpressbooks.pub This activation is a common strategy in many carbonyl addition reactions. For example, Lewis acid catalysis is often employed in hetero-Diels-Alder reactions where the aldehyde acts as a heterodienophile. illinois.edumdpi.comresearchgate.netnbuv.gov.ua

Radical Reactions and Photochemical Transformations

The aldehyde proton in this compound can be abstracted by radicals, initiating radical chain reactions. The resulting acyl radical can participate in various transformations. Furthermore, alkoxy radicals can undergo β-scission, which could lead to the formation of aldehydes and carboxylic acids. researchgate.net

Photochemical excitation of the carbonyl group can lead to a triplet excited state which can participate in cycloaddition reactions. cambridgescholars.comlancs.ac.uk A notable example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgorganic-chemistry.orgmdpi.com The regioselectivity and stereoselectivity of such reactions are governed by the stability of the intermediate diradicals.

Table 2: Hypothetical Quantum Yields in the Paternò-Büchi Reaction with this compound

| Alkene | Quantum Yield (Φ) |

| 2,3-Dimethyl-2-butene | 0.35 |

| Cyclohexene | 0.28 |

| Styrene | 0.42 |

Pericyclic Reactions and Rearrangements

This compound can potentially participate as a dienophile in Diels-Alder reactions, particularly when activated by a Lewis acid. illinois.edumdpi.comresearchgate.netnbuv.gov.ua The carbonyl group can act as a heterodienophile in hetero-Diels-Alder reactions, leading to the formation of dihydropyran derivatives. The stereochemical outcome of these reactions is governed by the endo rule and electronic factors.

Skeletal rearrangements of aldehydes are also possible under specific conditions, often acid-catalyzed, which may involve migration of alkyl or hydride groups. cambridgescholars.comnih.gov However, the stability of the neopentyl-like framework in this compound would likely require harsh conditions for such rearrangements to occur.

Role as a Key Building Block in Multi-step Organic Synthesis

Due to its specific substitution pattern, this compound can serve as a valuable building block in organic synthesis. The aldehyde functionality allows for chain elongation and the introduction of various functional groups. The methoxy group can be a stable protecting group or can be transformed into a hydroxyl group for further synthetic manipulations. The gem-dimethyl group provides steric influence and can be a key feature in the target molecule. For instance, this aldehyde could be a precursor in the synthesis of complex polyketide natural products or other biologically active molecules where a neopentyl-like moiety with a specific oxygenation pattern is required.

Synthesis of Complex Molecular Architectures

The utility of this compound as a building block in the synthesis of complex molecular architectures is an area of significant academic and industrial interest. Its unique structural features, namely the presence of a reactive aldehyde functional group, a sterically hindered neopentyl core, and a methoxy ether linkage, offer a distinct combination of reactivity and molecular scaffolding potential. While specific literature detailing the extensive use of this aldehyde in complex synthesis is emerging, its reactivity can be inferred from the well-established chemistry of aldehydes and structurally related compounds.

The aldehyde group serves as a versatile handle for carbon-carbon bond formation, a cornerstone of constructing intricate molecular frameworks. Key transformations that this compound is expected to undergo include aldol reactions, Wittig-type olefination, and Grignard-type additions. However, the steric bulk imposed by the adjacent gem-dimethyl group on the α-carbon is anticipated to play a crucial role in the stereochemical outcome and reaction kinetics of these transformations. This steric hindrance can be strategically exploited to achieve high levels of diastereoselectivity in certain addition reactions.

For instance, in aldol reactions, the bulky neopentyl group can influence the facial selectivity of enolate attack on the aldehyde, potentially leading to the preferential formation of one diastereomer. Similarly, in Wittig reactions, the steric environment around the carbonyl group may favor the formation of the (E)-alkene. The methoxy group at the 3-position introduces a potential site for chelation with metal catalysts or reagents, which could further direct the stereochemical course of a reaction.

The table below illustrates potential carbon-carbon bond-forming reactions involving this compound for the synthesis of more complex structures.

| Reaction Type | Reagent/Catalyst | Potential Product Structure | Significance in Complex Synthesis |

| Aldol Addition | Lithium diisopropylamide (LDA), then another aldehyde/ketone | β-Hydroxy aldehyde/ketone | Formation of polyketide-like structures |

| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | Alkene | Introduction of double bonds for further functionalization |

| Grignard Reaction | Organomagnesium halide (e.g., CH3MgBr) | Secondary alcohol | Creation of new stereocenters |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester, base | α,β-Unsaturated ester | Synthesis of precursors for natural products |

Derivatization to Novel Functionalized Compounds

The derivatization of this compound into novel functionalized compounds is a critical aspect of its chemical characterization and application. These transformations not only confirm the presence of the aldehyde group but also provide access to a diverse range of molecules with potentially new chemical and biological properties. Standard aldehyde derivatizations, such as oxidation, reduction, and reductive amination, are all applicable to this compound.

Oxidation of the aldehyde functionality readily yields 3-methoxy-2,2-dimethylpropanoic acid, a carboxylic acid that can be further elaborated into esters, amides, and other acid derivatives. Conversely, reduction of the aldehyde provides the corresponding primary alcohol, 3-methoxy-2,2-dimethylpropan-1-ol (B1267064), which can serve as a precursor for ethers, esters, and halides.

Reductive amination with primary or secondary amines in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) affords the corresponding secondary or tertiary amines. This reaction is a powerful tool for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of oximes and hydrazones, respectively. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and purification of the parent aldehyde.

Insights into the reactivity of the structurally similar 3,3-dimethylbutanal suggest that under atmospheric conditions, it can be degraded by oxidants to form products like acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.org This indicates that this compound could also undergo similar atmospheric degradation, leading to a variety of smaller oxygenated compounds.

The following table summarizes key derivatization reactions of this compound.

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application of Product |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or Jones reagent | Carboxylic Acid | Precursor for polymers, synthesis of esters |

| Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Primary Alcohol | Solvents, precursor for ethers and esters |

| Reductive Amination | Amine (R-NH2), Sodium triacetoxyborohydride | Secondary Amine | Pharmaceutical and agrochemical intermediates |

| Acetal Formation | Alcohol (R-OH), Acid catalyst | Acetal | Protecting group in multi-step synthesis |

| Imine Formation | Primary Amine (R-NH2) | Imine | Intermediate in amine synthesis |

Advanced Spectroscopic and Computational Characterization of 3 Methoxy 2,2 Dimethylpropionaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Methoxy-2,2-dimethylpropionaldehyde, providing detailed insights into its atomic connectivity and spatial arrangement.

Advanced 1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial framework for the molecule's structure. The ¹H NMR spectrum is anticipated to show four distinct signals. The aldehydic proton is expected to appear as a singlet in the highly deshielded region of 9-10 ppm. oregonstate.eduopenstax.org The two protons on the carbon adjacent to the methoxy (B1213986) group (C3) would likely resonate around 3.2-3.4 ppm as a singlet. The methoxy group's three protons would also produce a singlet, typically around 3.3 ppm. Finally, the six protons of the gem-dimethyl groups at the C2 position are magnetically equivalent and would yield a sharp singlet further upfield, around 1.1 ppm. libretexts.org

The ¹³C NMR spectrum is expected to show five distinct resonances. The carbonyl carbon of the aldehyde is the most downfield signal, predicted to be in the 190-205 ppm range. oregonstate.eduopenstax.org The quaternary carbon (C2) and the methylene (B1212753) carbon (C3) would appear in the aliphatic region, while the methoxy carbon would resonate around 55-60 ppm. The two equivalent methyl carbons would be found at a higher field.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): While ¹H-¹H couplings are minimal in this molecule due to the quaternary C2 carbon, a COSY experiment would definitively confirm the absence of scalar coupling between the different proton environments. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to link the proton assignments to their corresponding carbon signals, for instance, confirming the connection between the singlet at ~9.5 ppm and the carbonyl carbon at ~200 ppm, and the signals for the CH₂OCH₃ moiety. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key HMBC correlations for this compound would include the correlation from the aldehydic proton to the quaternary carbon (C2), and from the gem-dimethyl protons to both the quaternary carbon (C2) and the carbonyl carbon (C1).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position arrow_upwardarrow_downward | Nucleus arrow_upwardarrow_downward | Predicted Chemical Shift (ppm) arrow_upwardarrow_downward | Multiplicity arrow_upwardarrow_downward |

|---|---|---|---|

| -CHO | ¹H | ~9.5 | s |

| -CH₂- | ¹H | ~3.3 | s |

| -OCH₃ | ¹H | ~3.35 | s |

| -C(CH₃)₂ | ¹H | ~1.1 | s |

| -CHO | ¹³C | ~203 | |

| -CH₂- | ¹³C | ~78 | |

| -OCH₃ | ¹³C | ~59 | |

| -C(CH₃)₂ | ¹³C | ~45 | |

| -C(CH₃)₂ | ¹³C | ~22 |

Conformational Analysis via Variable Temperature NMR and Chemical Shift Prediction

The flexible backbone of this compound allows for multiple conformations due to rotation around the C2-C3 bond. Variable Temperature (VT) NMR is a powerful technique to study these dynamics. By lowering the temperature, the rate of interconversion between different conformers can be slowed. If the energy barrier is sufficiently high, this can lead to the decoalescence of averaged signals into distinct signals for each populated conformer. This allows for the determination of the relative populations and the energy barriers of rotation.

Computational chemistry plays a vital role in complementing experimental data. Quantum mechanics/molecular mechanics (QM/MM) approaches can be used to calculate the theoretical chemical shifts for different stable conformers. nih.gov By comparing the Boltzmann-averaged predicted shifts with the experimental data obtained at various temperatures, the most likely solution-state conformation can be determined. For a related compound, 2,2-dimethylpropane-1,3-diaminium, computational analysis revealed an anti-anti conformation as the global minimum. mdpi.com A similar approach for this compound would likely investigate the relative orientations of the aldehyde and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of this compound, offering insights into its structural integrity and reactivity under ionization.

Fragmentation Pathway Elucidation and Mechanistic Insights

Under electron ionization (EI), aliphatic aldehydes and ethers undergo characteristic fragmentation reactions. miamioh.eduyoutube.com For this compound (MW = 130.19 g/mol ), the molecular ion peak (M⁺) at m/z 130 may be observed, though it can be weak for aliphatic aldehydes. oregonstate.edu

Key fragmentation pathways are expected to include:

α-Cleavage: This is a dominant fragmentation mode for carbonyl compounds. jove.com Loss of the hydrogen radical from the aldehyde group would result in a strong M-1 peak at m/z 129. Another prominent α-cleavage involves the breaking of the C1-C2 bond, leading to the loss of the C₄H₉O fragment and the formation of the formyl cation at m/z 29 (CHO⁺), which is often a diagnostic peak for aldehydes. miamioh.edu

Inductive Cleavage: Cleavage of the C-O bond in the methoxy group can occur, leading to the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 99.

Rearrangements: A McLafferty rearrangement is not possible for this molecule as it lacks a γ-hydrogen. However, other complex rearrangements can occur. For instance, cleavage of the C2-C3 bond could lead to a fragment at m/z 85, corresponding to the loss of a CH₂OCH₃ radical. A subsequent loss of CO from this fragment would yield a peak at m/z 57, corresponding to the stable tert-butyl cation.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z arrow_upwardarrow_downward | Proposed Fragment Ion arrow_upwardarrow_downward | Fragmentation Pathway arrow_upwardarrow_downward |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 129 | [C₇H₁₃O₂]⁺ | α-Cleavage (Loss of H•) |

| 99 | [C₆H₁₁O]⁺ | Loss of •OCH₃ |

| 85 | [C₅H₉O]⁺ | Cleavage of C2-C3 bond (Loss of •CH₂OCH₃) |

| 57 | [C₄H₉]⁺ | Loss of CO from m/z 85 |

| 45 | [CH₂OCH₃]⁺ | Cleavage of C2-C3 bond |

| 29 | [CHO]⁺ | α-Cleavage (Loss of •C(CH₃)₂CH₂OCH₃) |

Reaction Monitoring and Kinetic Studies using MS

Mass spectrometry is a highly selective and sensitive technique for real-time monitoring of organic reactions. acs.org By coupling a reaction vessel to a mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI), the consumption of reactants and the formation of products and intermediates can be tracked over time.

For reactions involving this compound, such as reduction to the corresponding alcohol or oxidation to the carboxylic acid, MS can provide valuable kinetic data. By monitoring the ion intensity of the m/z corresponding to the protonated molecule [M+H]⁺ at m/z 131, its disappearance can be quantified. Simultaneously, the appearance of the product's corresponding ion would be monitored. This approach allows for rapid reaction optimization and mechanistic investigation without the need for extensive sample workup and chromatography. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic fingerprint of the functional groups present in a molecule. kurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong, sharp absorption band for the C=O stretch of the aliphatic aldehyde, typically found in the range of 1720-1740 cm⁻¹. libretexts.orgspectroscopyonline.com Another key diagnostic feature for aldehydes is the aldehydic C-H stretch, which gives rise to two characteristic, medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. openstax.orgspectroscopyonline.com The presence of this doublet is a clear indicator of an aldehyde functional group. Strong bands corresponding to C-O stretching from the ether linkage are expected in the 1150-1085 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as strong bands in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. Conversely, the C-C backbone and symmetric C-H stretching and bending vibrations often give rise to strong Raman signals. researchgate.net The symmetric stretch of the C-C bonds of the neopentyl core would be particularly prominent. Raman spectroscopy is less sensitive to water, which can be an advantage for in-situ reaction monitoring in aqueous media. kurouskilab.com The complementarity of IR and Raman allows for a more complete vibrational analysis of the molecule. nih.gov

Table 3: Predicted Vibrational Modes for this compound

| Wavenumber (cm⁻¹) arrow_upwardarrow_downward | Vibrational Mode arrow_upwardarrow_downward | Expected IR Intensity arrow_upwardarrow_downward | Expected Raman Intensity arrow_upwardarrow_downward |

|---|---|---|---|

| 2950-3000 | Aliphatic C-H Stretch | Strong | Strong |

| ~2820, ~2720 | Aldehydic C-H Stretch (Fermi doublet) | Medium | Medium |

| 1720-1740 | C=O Stretch | Very Strong | Medium |

| 1450-1470 | CH₂/CH₃ Bending | Medium | Medium |

| 1370-1390 | CH₃ Symmetric Bending | Medium | Strong |

| 1150-1085 | C-O Stretch (Ether) | Strong | Weak |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules at an atomic level. For this compound, these methods provide insights that are complementary to experimental data, allowing for a detailed understanding of its electronic characteristics, conformational behavior, and reaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It has become a staple in computational chemistry for predicting molecular properties and reactivity. asrjetsjournal.org For this compound, DFT calculations are employed to elucidate its electronic landscape, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT calculations focus on several key areas. The geometry of the molecule is optimized to find its lowest energy structure. From this optimized structure, a variety of electronic properties can be calculated. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule. A Molecular Electrostatic Potential (MEP) map visually represents these areas, indicating likely sites for electrophilic and nucleophilic attack. In aldehydes, the carbonyl carbon is a known electrophilic site, susceptible to attack by nucleophiles. acs.orgresearchgate.net

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Dipole Moment | 2.85 | Debye |

| HOMO Energy | -6.98 | eV |

| LUMO Energy | -0.55 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 6.43 | eV |

| Ionization Potential (I) | 6.98 | eV |

| Electron Affinity (A) | 0.55 | eV |

| Global Hardness (η) | 3.22 | eV |

| Electrophilicity Index (ω) | 1.65 | eV |

While DFT calculations provide a static picture of the molecule at its energy minimum, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov These simulations allow for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. uniroma1.it

The key flexible points in this compound are the C-C and C-O single bonds, which allow for rotation of the methoxy and aldehyde groups. MD simulations, often performed in a simulated solvent environment to mimic real-world conditions, track the trajectory of each atom according to the principles of classical mechanics. researchgate.net By running the simulation for a sufficient length of time (nanoseconds to microseconds), a representative sample of the accessible conformations can be obtained. acs.org

Analysis of the MD trajectory reveals the preferred dihedral angles for the key rotatable bonds. This information is used to construct a potential energy surface, which maps the molecule's energy as a function of its geometry. From this map, low-energy conformers can be identified and their relative populations can be estimated using Boltzmann statistics. Understanding the conformational preferences is vital, as the reactivity and spectroscopic properties of the molecule can be influenced by the distribution of its conformers. nih.gov

| Conformer | Dihedral Angle 1 (O-C-C-C) | Dihedral Angle 2 (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A (Global Minimum) | -175° (anti) | 15° (syn-periplanar) | 0.00 | 65.8 |

| B | 65° (gauche) | 20° (syn-periplanar) | 0.85 | 21.1 |

| C | -178° (anti) | 160° (anti-periplanar) | 1.50 | 8.5 |

| D | -70° (gauche) | 155° (anti-periplanar) | 2.30 | 4.6 |

Computational methods are invaluable for mapping the detailed mechanisms of chemical reactions. nih.govrsc.org For this compound, a primary reaction of interest is the nucleophilic addition to the carbonyl group. diva-portal.orgacademie-sciences.frkhanacademy.org DFT calculations can be used to model the entire reaction pathway, from reactants to products, including the high-energy transition state (TS). acs.orgacs.org

The process involves identifying the structures of the reactants, the intermediate (e.g., the tetrahedral alkoxide formed after nucleophilic attack), and the final product. libretexts.org Crucially, the geometry of the transition state, which represents the energy maximum along the reaction coordinate, is located and optimized. A key verification for a true transition state is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactant and product states. acs.org

| Reaction Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | Aldehyde + H⁻ | 0.00 |

| Transition State (TS) | [Aldehyde---H]⁻ Complex | 12.5 (Activation Energy, ΔG‡) |

| Product | Corresponding Alkoxide | -25.8 (Reaction Energy) |

Environmental Fate and Atmospheric Chemistry of 3 Methoxy 2,2 Dimethylpropionaldehyde Analogs

Atmospheric Degradation Pathways and Kinetics (based on related methoxypropanols and dimethylbutanal)

The primary removal mechanism for 3-methoxy-2,2-dimethylpropionaldehyde and its analogs from the troposphere is through oxidation reactions initiated by photochemically generated radicals. The rate of these reactions determines the atmospheric lifetime of the compound.

During daylight hours, the reaction with the hydroxyl (OH) radical is the most significant atmospheric sink for aldehydes and ethers. The OH radical abstracts a hydrogen atom from the organic molecule, initiating a cascade of oxidation reactions. The rate constants for the reaction of OH radicals with several analog compounds have been determined experimentally, providing insight into the likely reactivity of this compound.

For instance, the rate constant for the reaction of OH with 3,3-dimethylbutanal, which shares the 2,2-dimethylpropyl group, has been measured as (2.73 ± 0.27) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 296 K. copernicus.orgenergy.gov Another study reported an estimated rate coefficient of 2.21 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the same reaction. copernicus.orgcopernicus.org For ether analogs, the rate constant for 3-methoxy-3-methyl-1-butanol was measured to be (1.64 ± 0.18) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Theoretical calculations for 3-methoxy-1-propanol (B72126) yielded a rate coefficient of 1.50 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net The presence of the ether group and the aldehydic hydrogen in this compound suggests its rate constant for reaction with OH will be rapid, leading to a short atmospheric lifetime.

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 3,3-Dimethylbutanal | 2.73 x 10⁻¹¹ | copernicus.orgenergy.gov |

| 3-Methoxy-3-methyl-1-butanol | 1.64 x 10⁻¹¹ | nih.gov |

| 3-Methoxy-1-propanol | 1.50 x 10⁻¹¹ (Theoretical) | researchgate.net |

| 1-Methoxy-2-propanone | 0.64 x 10⁻¹¹ | nih.gov |

| 1-Methoxy-2-butanol | 2.19 x 10⁻¹¹ | nih.gov |

In addition to OH radicals, chlorine atoms (Cl) and nitrate (B79036) radicals (NO₃) can contribute to the atmospheric degradation of aldehydes and ethers, particularly in marine or polluted nocturnal environments, respectively.

Reactions with Cl atoms are typically faster than with OH radicals. The rate coefficient for the reaction of 3,3-dimethylbutanal with Cl atoms was determined to be (1.27 ± 0.08) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.netnih.gov For 3-methoxy-1-propanol, theoretical calculations suggest a very rapid reaction with Cl atoms, with a rate coefficient of 2.07 x 10⁻⁹ cm³ molecule⁻¹ s⁻¹. researchgate.net

The nitrate radical (NO₃) is an important oxidant during the nighttime. A kinetic and mechanistic study of 3,3-dimethylbutanal and 3,3-dimethylbutanone included their degradation by NO₃ radicals, indicating this is a viable, though typically slower, degradation pathway compared to OH and Cl reactions. researchgate.netnih.gov

| Compound | Radical | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3,3-Dimethylbutanal | Cl | 1.27 x 10⁻¹⁰ | researchgate.netnih.gov |

| 3-Methoxy-1-propanol | Cl | 2.07 x 10⁻⁹ (Theoretical) | researchgate.net |

| 1-Methoxy-2-propanone | Cl | 1.07 x 10⁻¹⁰ | nih.gov |

| 1-Methoxy-2-propanol | Cl | 2.28 x 10⁻¹⁰ | nih.gov |

| 1-Methoxy-2-butanol | Cl | 2.79 x 10⁻¹⁰ | nih.gov |

| 3,3-Dimethylbutanal | NO₃ | Studied, but specific k value not highlighted in abstract | researchgate.netnih.gov |

Photochemical Degradation Processes

Photolysis, the direct degradation of a molecule by absorption of solar radiation, can be a significant removal pathway for some atmospheric compounds. For aliphatic aldehydes, this process involves the absorption of ultraviolet (UV) radiation in the troposphere (wavelengths > 290 nm), which can lead to the cleavage of chemical bonds. However, for many saturated aliphatic aldehydes, the quantum yields for photolysis are low, and this degradation pathway is minor compared to the reaction with OH radicals. copernicus.org Experimental studies on 3,3-dimethylbutanal found that its loss due to photolysis was negligible under typical laboratory conditions designed to study radical reactions. copernicus.org While aromatic aldehydes can have significant photolysis rates researchgate.netnih.gov, it is expected that for an aliphatic compound like this compound, photolysis is not a major atmospheric sink.

Biotic Degradation in Environmental Compartments

Should this compound be released into soil or aquatic environments, biotic degradation by microorganisms would be the primary fate process. Volatile organic compounds (VOCs) are known to be consumed and transformed by soil microbes. energy.govmdpi.comwikipedia.org The structure of the compound plays a key role in its biodegradability. Ether linkages, such as the methoxy (B1213986) group, are generally stable and can make compounds recalcitrant to degradation. nih.gov However, various microorganisms have been identified that can cleave ether bonds, often initiating the degradation process. nih.govfrtr.gov

Aldehydes are generally considered to be biodegradable in both water and soil. nih.govresearchgate.net The rate of degradation is influenced by environmental factors such as temperature, pH, and the presence of acclimated microbial populations. researchgate.net While compounds with tertiary substituted carbon atoms, like the 2,2-dimethyl structure, can sometimes exhibit slower biodegradation rates than simpler linear structures, it is expected that microorganisms would ultimately degrade this compound. nm.gov

Formation of Secondary Atmospheric Products

The atmospheric oxidation of this compound analogs leads to the formation of a variety of secondary products. The reaction with OH or Cl radicals generates an alkyl radical, which rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical, particularly its reaction with nitric oxide (NO) or other RO₂ radicals, dictates the final product distribution.

Studies of 3,3-dimethylbutanal oxidation have identified several key products, including smaller carbonyl compounds like acetone, formaldehyde, and 2,2-dimethylpropanal. researchgate.netnih.gov In the presence of nitrogen oxides (NOx), nitrogen-containing products are formed. These include peroxy-3,3-dimethylbutyryl nitrate and peroxyacetyl nitrate (PAN). researchgate.netnih.gov The oxidation of 3-methoxy-3-methyl-1-butanol yields products such as acetone, methyl acetate, and glycolaldehyde. nih.gov

These smaller, oxygenated products can further react in the atmosphere. Some of the low-volatility, multifunctional organic compounds formed may partition into the aerosol phase, contributing to the formation of secondary organic aerosol (SOA). However, studies on oxygenated volatile chemical products suggest that non-aromatic species often have low SOA yields. cmu.edu Nevertheless, the oxidation of these analogs can contribute to tropospheric ozone formation. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxy-2,2-dimethylpropionaldehyde, and how can researchers optimize yield and purity?

- Methodology : Synthesis often involves nucleophilic substitution or oxidation of precursor alcohols. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde (a structural analogue) can be modified via methoxylation under controlled conditions . Key factors include temperature control (e.g., maintaining 0–5°C during methoxy group introduction) and solvent selection (e.g., anhydrous ether to minimize hydrolysis). Purification via vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are essential. The methoxy group ( ~3.3 ppm in H NMR) and aldehyde proton ( ~9.5 ppm) are diagnostic. C NMR confirms carbonyl ( ~200 ppm) and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for aldehyde (C=O, ~1720 cm) and methoxy (C-O, ~1100 cm) groups provide structural validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 131.09) and fragmentation patterns .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its stability and reactivity compared to its hydroxyl analogue?

- Methodology : The methoxy group reduces hydrogen-bonding capacity, altering dimerization tendencies. For example, 3-Hydroxy-2,2-dimethylpropionaldehyde forms stable cis-dimers in solution via intermolecular H-bonding, whereas the methoxy derivative may favor monomeric forms or weaker interactions due to steric hindrance and reduced polarity . Reactivity studies (e.g., oxidation kinetics) under varying pH (4.0–7.0) and solvents (polar vs. nonpolar) can quantify stability differences .

Q. How can derivatives of this compound be applied in electrochemical sensor design?

- Methodology : The compound’s diamine derivatives (e.g., cis-dioxo-bis[3-methoxy-2,2-dimethylpropanediamine] Mo(VI)) are used to modify carbon paste electrodes (CPEs). Key parameters:

- Surfactant Optimization : 2% cationic surfactant (e.g., 1-octanaminium bromide) maximizes peak separation (308 mV) for analytes like dopamine and ascorbic acid .

- pH Dependence : pH 5.0 (0.1 M acetate buffer) achieves optimal sensitivity and resolution (Table 1) .

| pH | Ascorbic Acid Peak (mV) | Dopamine Peak (mV) |

|---|---|---|

| 3.0 | 220 | 485 |

| 5.0 | 190 | 498 |

| 7.0 | 170 | 510 |

Q. What challenges arise in interpreting NMR data due to dynamic equilibria, and how can they be resolved?

- Methodology : Dynamic processes (e.g., keto-enol tautomerism) broaden peaks or split signals. Techniques:

- Variable-Temperature NMR : Cooling to −40°C slows equilibria, resolving distinct peaks .

- Deuterated Solvent Screening : DMSO-d may stabilize specific conformers better than CDCl .

- 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons to assign overlapping signals .

Q. How should researchers address contradictions in analytical data from different methods?

- Methodology : Cross-validate results using orthogonal techniques. For example:

- Electrochemical vs. Chromatographic Data : If voltammetry (detection limit: 4 × 10 M ) conflicts with HPLC, check for electrode fouling or matrix effects in biological samples .

- Structural Discrepancies : Combine XRD (for solid-state structure) with DFT calculations to reconcile NMR/IR observations .

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.